PotassiumBicarbonate-13C
Description
Potassium Bicarbonate-13C (KH$^{13}$CO$3$) is an isotopically labeled variant of potassium bicarbonate (KHCO$3$), where the carbon atom in the bicarbonate ion is replaced with the stable isotope carbon-13 (${}^{13}$C).
Structure
3D Structure of Parent
Properties
Molecular Formula |
CH2KO3 |
|---|---|
Molecular Weight |
102.116 g/mol |
InChI |
InChI=1S/CH2O3.K/c2-1(3)4;/h(H2,2,3,4);/i1+1; |
InChI Key |
QNEFNFIKZWUAEQ-YTBWXGASSA-N |
Isomeric SMILES |
[13C](=O)(O)O.[K] |
Canonical SMILES |
C(=O)(O)O.[K] |
Origin of Product |
United States |
Preparation Methods
Laboratory-Scale Synthesis
In laboratory settings, K₂CO₃ is dissolved in deionized water, and ¹³CO₂ is bubbled through the solution at 50–60°C until saturation. The precipitated KH¹³CO₃ is filtered, washed with cold ethanol, and vacuum-dried. Key parameters include:
| Parameter | Value | Source |
|---|---|---|
| Temperature | 50–60°C | |
| CO₂ Pressure | 0.4 MPa | |
| Reaction Time | 5–6 hours | |
| Isotopic Purity | >99% ¹³C |
Industrial-Scale Production
Industrial processes optimize yield and cost by using high-purity K₂CO₃ and recycled ¹³CO₂. Continuous carbonation reactors maintain pH 8–9 and temperatures below 70°C to prevent decomposition. Post-crystallization, centrifugal separation achieves >95% yield.
Ion Exchange Resin Method
This method employs ion exchange resins to convert potassium chloride (KCl) into KH¹³CO₃ via ammonium bicarbonate (NH₄H¹³CO₃).
Process Overview
Key Advantages
- Selectivity : Resins minimize contamination from Cl⁻ or SO₄²⁻.
- Scalability : Suitable for continuous production with >90% isotopic retention.
Amine-Mediated Industrial Synthesis
Patented methods utilize primary or secondary amines (e.g., monoethylamine, diethylamine) to enhance reaction kinetics and yield.
Reaction Mechanism
Amines act as CO₂ carriers, forming intermediate amine carbamates that react with KCl:
$$
\text{RNH}2 + \text{CO}2 + \text{H}2\text{O} \rightarrow \text{RNH}3^+ \text{HCO}3^-
$$
$$
\text{RNH}3^+ \text{HCO}3^- + \text{KCl} \rightarrow \text{KH}^{13}\text{CO}3 + \text{RNH}_3^+ \text{Cl}^-
$$
Operational Conditions
| Parameter | Value | Source |
|---|---|---|
| Pressure | 3 kg/cm² | |
| Temperature | 25–40°C | |
| Amine Concentration | 20–30 wt% | |
| Yield | 95% |
Advantages
- Recycling : Amines are regenerated using lime, reducing costs.
- Particle Size : Produces coarse crystals (>200 µm) for easy filtration.
Quality Control and Isotopic Purity Assurance
Analytical Validation
Comparative Analysis of Methods
| Method | Isotopic Purity | Yield | Scalability | Cost |
|---|---|---|---|---|
| Carbonation | >99% | 90–95% | High | Moderate |
| Ion Exchange | 98–99% | 85–90% | Moderate | High |
| Amine-Mediated | 95–98% | 95% | High | Low |
Challenges and Innovations
Isotopic Cross-Contamination
Trace ¹²CO₂ in feedstock reduces purity. Advanced gas purification systems (e.g., cryogenic distillation) achieve ¹³CO₂ purity >99.9%.
Solubility Limitations
KH¹³CO₃’s solubility (362 g/L at 20°C) necessitates precise temperature control during crystallization to avoid co-precipitation of K₂CO₃.
Chemical Reactions Analysis
Thermal Decomposition
At 100–120°C, KH¹³CO₃ decomposes into potassium carbonate-¹³C, water, and ¹³CO₂ gas ( ):
Decomposition Data :
| Property | Value | Source |
|---|---|---|
| Onset Temperature | 100°C | |
| Enthalpy Change (ΔH) | -963.2 kJ/mol | |
| Residual Product | K₂CO₃ (99% yield) |
Acid-Base Reactions
KH¹³CO₃ acts as a weak base, neutralizing acids to release ¹³CO₂. Example with hydrochloric acid ( ):
| Acid | Products | pH Change | Source |
|---|---|---|---|
| HCl | KCl + ¹³CO₂ + H₂O | 8.6 → 7.2 | |
| H₂SO₄ | K₂SO₄ + 2¹³CO₂ + 2H₂O | 8.6 → 6.8 |
Role in Biochemical Systems
KH¹³CO₃ is pivotal in metabolic studies due to its isotopic label. In cardiac hyperpolarized [1-¹³C]pyruvate experiments, it enhances ¹³C-bicarbonate signals, indicating increased flux through the pyruvate dehydrogenase complex ( ):
-
GIK Infusion : Elevated ¹³C-bicarbonate signals in fasted rats correlate with enhanced glucose oxidation.
-
Detection Limit : <0.5 mM ¹³C-bicarbonate detectable via magnetic resonance spectroscopy (MRS).
Isotopic Studies and Reaction Mechanisms
Solid-state ¹³C NMR studies reveal structural dynamics of KH¹³CO₃. Below 318 K, hydrogen bonds in (HCO₃⁻)₂ dimers exhibit proton disorder, transitioning to symmetric bonds at higher temperatures ( ).
| Property | Value |
|---|---|
| ¹³C Chemical Shift | 160–170 ppm |
| Phase Transition Temp. | 318 K |
| Hydrogen Bond Length | 2.61 Å (low-T) → 2.58 Å (high-T) |
Scientific Research Applications
Chemistry
Potassium bicarbonate-13C is utilized as a tracer in chemical reaction studies. Its isotopic labeling enables researchers to investigate carbon cycling and reaction mechanisms in various chemical processes. This application is crucial for understanding complex chemical reactions and pathways.
Biology
In biological research, potassium bicarbonate-13C plays a significant role in metabolic studies. It is employed to trace carbon pathways in living organisms, aiding in the understanding of metabolic processes and energy production. For instance, studies have demonstrated its effectiveness in tracing pyruvate flux through the pyruvate dehydrogenase enzyme complex, which is vital for cellular respiration and energy metabolism .
Medicine
Potassium bicarbonate-13C has applications in diagnostic imaging and metabolic research within the medical field. It is used to study disease mechanisms and drug metabolism by tracing how compounds are processed in the body. This isotopic compound can enhance imaging techniques, allowing for better visualization of metabolic processes in real-time.
Industry
In industrial applications, potassium bicarbonate-13C is used to produce isotopically labeled compounds for various purposes, including pharmaceuticals and agrochemicals. Its ability to provide precise isotopic labeling makes it essential for quality control and product development in these sectors.
Metabolic Studies
A study demonstrated that administering potassium bicarbonate-13C significantly increased the bicarbonate signal in cardiac metabolism assessments. This indicates enhanced myocardial glucose oxidation through the citric acid cycle, showcasing its relevance in cardiac health research .
Bone Health Research
Research indicated that potassium bicarbonate supplementation positively affects bone turnover and calcium excretion among older adults. In a controlled trial, participants receiving potassium bicarbonate showed reduced urinary nitrogen excretion compared to those on placebo, suggesting beneficial effects on bone health .
Agricultural Applications
Potassium bicarbonate-13C has been studied for its fungicidal properties against postharvest diseases in crops like pears. It demonstrated effectiveness in inhibiting fungal growth while being less harmful compared to synthetic fungicides .
Mechanism of Action
The mechanism of action of potassium bicarbonate-13C is primarily related to its ability to neutralize acids and increase pH levels. In biological systems, it acts as a buffering agent, helping to maintain pH balance. The isotopic labeling allows researchers to trace the compound’s metabolic pathways and interactions within the body .
Comparison with Similar Compounds
Research Findings and Data Tables
Table 1: Production Methods for Hyperpolarized H$^{13}$CO$_3^-$ (Adapted from )
| Method | Polarization Level (%) | Duration (Hours) | Clinical Viability |
|---|---|---|---|
| Dissolution DNP | 20–30 | 1–2 | High |
| Parahydrogen-Induced | 10–15 | <1 | Limited |
Table 2: Regulatory Status (Adapted from )
| Compound | TSCA | EC Inventory | Japan Inventory |
|---|---|---|---|
| Potassium Bicarbonate-13C | Yes | Yes | Yes |
| Potassium Carbonate | Yes | Yes | Yes |
Biological Activity
Potassium bicarbonate () is a compound with significant biological activity, particularly in the context of metabolic processes and health benefits. The isotopic variant, Potassium Bicarbonate-13C, is utilized in various studies to trace metabolic pathways and assess the compound's effects on biological systems. This article reviews the biological activity of Potassium Bicarbonate-13C, focusing on its physiological effects, mechanisms of action, and implications for health.
Overview of Potassium Bicarbonate-13C
Potassium bicarbonate is a potassium salt of carbonic acid, often used in dietary supplementation and as an antacid. The incorporation of the stable isotope carbon-13 () allows researchers to study metabolic processes with enhanced precision using techniques such as magnetic resonance spectroscopy (MRS).
Key Biological Activities
-
Metabolic Effects :
- Potassium bicarbonate supplementation has been shown to influence various metabolic markers. A study indicated that it significantly reduced urinary net acid excretion (UNAE) and markers of bone resorption such as urinary N-telopeptide (UNTX) and urinary calcium (UCa) over an 84-day period . This suggests a potential role in bone health, particularly in older adults.
-
MicroRNA Regulation :
- Research has demonstrated that potassium bicarbonate can alter serum microRNA profiles associated with bone and muscle metabolism. Specifically, increases in circulating microRNA-133b and microRNA-21-5p were observed, which correlated inversely with changes in bone resorption markers . This highlights the compound's potential influence on gene expression related to musculoskeletal health.
- Cardiac Metabolism :
Study 1: Effects on Bone Health
A clinical trial involving 12 participants supplemented with potassium bicarbonate revealed significant reductions in UNAE and UCa compared to a placebo group. The results indicated that potassium bicarbonate supplementation could mitigate bone resorption, suggesting benefits for postmenopausal women at risk for osteoporosis .
| Parameter | KHCO3 Group (n=12) | Placebo Group (n=12) | p-value |
|---|---|---|---|
| UNAE (mmol) | -47 ± 9 | -5 ± 5 | <0.01 |
| UCa (mmol) | Decreased | No change | <0.01 |
| Serum c-miR-133b | 2.26 ± 0.85 | -1.23 ± 0.69 | <0.01 |
Study 2: Athletic Performance
In a study assessing elite soccer players, potassium bicarbonate supplementation improved anaerobic performance metrics significantly after nine days of intake . The athletes exhibited increased blood pH levels and bicarbonate concentrations post-exercise.
| Measurement | Pre-Supplementation | Post-Supplementation | p-value |
|---|---|---|---|
| Blood pH | 7.38 | 7.47 | <0.00011 |
| HCO3− Concentration | 25.42 mmol/L | 28.81 mmol/L | <0.00001 |
The biological activity of potassium bicarbonate can be attributed to several mechanisms:
- Acid-Base Balance : Potassium bicarbonate acts as an alkalizing agent, helping to neutralize excess acidity in the body, which can be beneficial for metabolic processes and bone health.
- Gene Expression Modulation : The modulation of microRNA expression suggests that potassium bicarbonate may influence pathways involved in muscle and bone metabolism, potentially leading to enhanced health outcomes.
Q & A
Q. Q1. How is Potassium Bicarbonate-13C synthesized, and what analytical methods ensure isotopic purity?
Potassium Bicarbonate-13C is synthesized via isotopic exchange or direct carboxylation of 13C-enriched precursors (e.g., 13CO₂). Isotopic purity (>99%) is validated using nuclear magnetic resonance (NMR) spectroscopy (e.g., 13C-NMR) and mass spectrometry (MS). For NMR, the absence of natural abundance 12C signals at δ ~160-170 ppm confirms purity . MS analysis (e.g., ESI-MS) quantifies isotopic enrichment by comparing m/z ratios of 13C vs. 12C fragments. Replicate analyses and calibration with certified standards are critical to minimize measurement uncertainty .
Q. Q2. What experimental design considerations apply when using Potassium Bicarbonate-13C in metabolic flux analysis?
In metabolic studies, experimental design must account for:
- Labeling time : Ensure sufficient incubation time for 13C incorporation into target metabolites.
- Quenching protocols : Rapidly halt metabolic activity (e.g., liquid N₂ freezing) to preserve isotopic distribution .
- Controls : Use unlabeled KHCO₃ to distinguish background signals.
- Analytical compatibility : Pair with techniques like LC-MS or GC-MS for precise tracking of 13C in downstream metabolites .
Advanced Research Questions
Q. Q3. How can Potassium Bicarbonate-13C enhance sensitivity in dynamic nuclear polarization (DNP)-NMR studies?
DNP-NMR amplifies 13C signals by polarizing nuclei at low temperatures (~1.2 K) and high magnetic fields (3.35 T). Dissolving the hyperpolarized Potassium Bicarbonate-13C in a biocompatible solvent preserves polarization for in vivo or in vitro applications. For example, hyperpolarized 13C-bicarbonate has been used to monitor real-time pH changes in tumors, achieving >10,000× signal enhancement over thermal equilibrium . Key parameters include microwave irradiation frequency (~94 GHz) and dissolution speed to retain polarization .
Q. Q4. How do researchers resolve contradictions in isotopic tracing data involving Potassium Bicarbonate-13C?
Contradictions (e.g., inconsistent 13C incorporation rates) may arise from:
- Isotopic dilution : Unaccounted endogenous 12C pools in biological systems. Mitigate by quantifying intracellular bicarbonate concentrations.
- Compartmentalization : Spatial heterogeneity in cellular uptake (e.g., mitochondrial vs. cytosolic bicarbonate). Use fractionation assays or fluorescent 13C probes.
- Analytical variability : Standardize sample preparation and use multivariate statistics (e.g., PCA) to identify outliers . Replicate experiments (n ≥ 3) and report confidence intervals .科研基础-如何做好中英文参考文献03:23

Q. Q5. What computational methods are used to model 13C-bicarbonate kinetics in complex biological systems?
Kinetic modeling integrates:
- Compartmental models : Simulate bicarbonate transport across membranes using differential equations.
- Stable Isotope Resolved Metabolomics (SIRM) : Map 13C flux into pathways like the TCA cycle via isotopomer analysis.
- Software tools : Platforms like INCA (Isotopomer Network Compartmental Analysis) or OpenFLUX quantify metabolic fluxes from MS/NMR data . Validate models with knockout/knockdown experiments .
Methodological Best Practices
Q. Table 1: Key Techniques for 13C-Bicarbonate Research
Ethical and Reproducibility Considerations
Q. Q6. What ethical guidelines apply to using 13C-labeled compounds in human studies?
- Safety : Follow MSDS guidelines for handling Potassium Bicarbonate-13C (e.g., avoid inhalation; use PPE) .
- Ethical approval : Submit protocols to institutional review boards (IRBs) detailing risks/benefits of 13C tracer administration .
- Data transparency : Archive raw NMR/MS spectra in repositories like MetaboLights for independent validation .
Q. Q7. How can researchers ensure reproducibility in 13C-bicarbonate experiments?
- Detailed protocols : Specify exact concentrations, incubation times, and equipment settings (e.g., NMR pulse sequences).
- Reference standards : Include internal controls (e.g., uniformly labeled 13C-glucose) in each batch.
- Replication : Perform technical (same sample) and biological (different cultures) replicates to assess variability .
Emerging Applications
Q. Q8. Can Potassium Bicarbonate-13C be integrated with multi-omics approaches?
Yes. Combine with:
- Proteomics : Identify bicarbonate-dependent enzymes via 13C pulse-chase and SILAC (Stable Isotope Labeling by Amino Acids).
- Metagenomics : Track 13CO₂ fixation in microbial communities using shotgun sequencing and stable isotope probing (SIP) .
- Imaging : Hyperpolarized 13C-MRI visualizes bicarbonate dynamics in real time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

